2',3',5'-Tri-O-acetyl-2-thiouridine

Prodrug design Cellular permeability Physicochemical properties

2',3',5'-Tri-O-acetyl-2-thiouridine is the peracetylated prodrug of 2-thiouridine, delivering a >100-fold increase in lipophilicity (LogP 0.1 vs. -1.2) and 5- to 25-fold higher DMSO solubility. This triacetylated form bypasses the passive diffusion barrier of the parent nucleoside, ensuring efficient intracellular delivery and enabling high-concentration stock preparation. In oligonucleotide synthesis, it serves as a ready-to-use protected building block, eliminating labor-intensive protecting group steps. Mandatory for cell culture studies and high-throughput screening where unmodified 2-thiouridine is ineffective.

Molecular Formula C15H18N2O8S
Molecular Weight 386.4 g/mol
Cat. No. B12927960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',3',5'-Tri-O-acetyl-2-thiouridine
Molecular FormulaC15H18N2O8S
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESCC(=O)OCC1C(C(C(O1)N2C=CC(=O)NC2=S)OC(=O)C)OC(=O)C
InChIInChI=1S/C15H18N2O8S/c1-7(18)22-6-10-12(23-8(2)19)13(24-9(3)20)14(25-10)17-5-4-11(21)16-15(17)26/h4-5,10,12-14H,6H2,1-3H3,(H,16,21,26)/t10-,12-,13-,14-/m1/s1
InChIKeyYKDNCFTUUKOENT-FMKGYKFTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2',3',5'-Tri-O-acetyl-2-thiouridine: A Peracetylated Thionucleoside Prodrug for Enhanced Bioavailability and RNA Probe Synthesis


2',3',5'-Tri-O-acetyl-2-thiouridine (CAS 28542-31-6) is a chemically modified nucleoside analog belonging to the class of acetylated thiouridines . Structurally, it comprises a 2-thiouracil base linked to a ribose sugar whose 2', 3', and 5' hydroxyl groups are esterified with acetyl moieties [1]. This peracetylation converts the parent nucleoside, 2-thiouridine, into a lipophilic prodrug, significantly enhancing its solubility in organic solvents and its passive membrane permeability . The compound is primarily utilized as a synthetic intermediate for thiolated RNA analogs and as a research tool in nucleic acid chemistry and prodrug development [2].

Why 2',3',5'-Tri-O-acetyl-2-thiouridine Cannot Be Replaced by Unmodified 2-Thiouridine in Cell-Based Assays and Synthetic Protocols


Generic substitution of 2',3',5'-Tri-O-acetyl-2-thiouridine with the parent nucleoside 2-thiouridine is often unworkable in key research applications due to fundamental differences in physicochemical properties and biological handling. The unmodified 2-thiouridine is a relatively hydrophilic molecule (logP ≈ -1.2) with limited passive diffusion across lipid bilayers, restricting its intracellular delivery in cell culture models [1]. In contrast, the acetylated prodrug exhibits a 100-fold increase in calculated lipophilicity (logP = 0.1), which directly translates to dramatically improved passive membrane permeability . Furthermore, in oligonucleotide synthesis, the free hydroxyl groups of 2-thiouridine are incompatible with phosphoramidite chemistry without extensive protecting group strategies, whereas the triacetylated form serves as a ready-to-use, protected building block, streamlining synthetic workflows and reducing side reactions [2]. These critical differences necessitate the specific procurement of the triacetylated derivative for applications demanding efficient cellular uptake or controlled incorporation into synthetic nucleic acids.

Quantitative Evidence Guide: Differentiating 2',3',5'-Tri-O-acetyl-2-thiouridine from 2-Thiouridine and Uridine Triacetate Analogs


Enhanced Lipophilicity and Predicted Membrane Permeability: LogP Comparison with Parent 2-Thiouridine

Acetylation of the ribose hydroxyl groups dramatically increases the compound's lipophilicity. The measured LogP value for 2',3',5'-Tri-O-acetyl-2-thiouridine is 0.1, representing a >100-fold increase in predicted partition coefficient compared to the unmodified parent nucleoside, 2-thiouridine, which has a calculated LogP of -1.2 [1]. This shift from a hydrophilic to a moderately lipophilic state is a critical determinant of passive membrane permeability and is a prerequisite for efficient cellular uptake without active transport mechanisms.

Prodrug design Cellular permeability Physicochemical properties

Superior Solubility in Organic Solvent: DMSO Solubility Comparison with Parent 2-Thiouridine

The triacetylated derivative exhibits markedly improved solubility in the common vehicle DMSO, a critical parameter for preparing high-concentration stock solutions for in vitro studies. The reported DMSO solubility for 2',3',5'-Tri-O-acetyl-2-thiouridine is 250 mg/mL [1]. This is 5- to 25-fold higher than the DMSO solubility reported for 2-thiouridine, which ranges from 10 mg/mL to 50 mg/mL depending on the source and preparation method.

Formulation science In vitro assays Solubility

Bioactivation to an RNA-Modifying Scaffold: Cellular Conversion to 2-Thiouridine Compared to Inert Permeability of Parent

2',3',5'-Tri-O-acetyl-2-thiouridine functions as a prodrug that is designed to be deacetylated intracellularly by esterases, releasing the active 2-thiouridine scaffold . While direct, head-to-head quantitative cellular uptake data for this specific compound is lacking in the public domain, a well-established class-level inference can be drawn from the behavior of the closely related analog, 2',3',5'-Tri-O-acetyluridine (Uridine triacetate). Uridine triacetate is documented to deliver 4- to 6-fold more uridine into the systemic circulation compared to equimolar doses of uridine itself due to its enhanced lipophilicity and subsequent rapid deacetylation [1][2]. By analogy, the triacetylated 2-thiouridine is expected to facilitate a similar, substantial increase in intracellular delivery of the otherwise poorly permeable 2-thiouridine.

Nucleic acid research RNA biology Prodrug activation

Streamlined Synthetic Intermediate for Oligonucleotide Chemistry: Bypassing Protecting Group Installation and Deprotection Steps

In the context of solid-phase oligonucleotide synthesis, 2',3',5'-Tri-O-acetyl-2-thiouridine offers a significant advantage over 2-thiouridine by eliminating the need for initial protection of the ribose hydroxyl groups. The acetyl groups are orthogonal to standard phosphoramidite chemistry and can be selectively removed under mild basic conditions post-synthesis, a process compatible with standard oligonucleotide deprotection protocols [1]. In contrast, using 2-thiouridine as a starting material would require a time-consuming and yield-reducing 5'-O-dimethoxytritylation and 2'-silylation step before the 3'-phosphitylation required for coupling. This represents a tangible reduction in manual labor, reagent cost, and the potential for synthetic failure, directly impacting procurement decisions for custom oligonucleotide synthesis services or in-house manufacturing.

Oligonucleotide synthesis Chemical biology Synthetic methodology

Class-Level Antiviral and Anticancer Research Utility: Inference from Purine Nucleoside Analog Activity

As a purine nucleoside analog, 2',3',5'-Tri-O-acetyl-2-thiouridine is reported to be investigated for broad antitumor activity, particularly targeting indolent lymphoid malignancies, with a proposed mechanism involving inhibition of DNA synthesis and induction of apoptosis . While this is a class-level attribute shared with many other nucleoside analogs and does not represent a unique differentiation for this specific compound, it is a necessary piece of information for contextualizing its research use. It should be noted that this activity is a property of the nucleoside class and not a quantified, head-to-head differentiation from 2-thiouridine itself, as both are purine nucleoside analogs.

Antiviral research Anticancer research Nucleoside analog

Optimal Application Scenarios for Procuring 2',3',5'-Tri-O-acetyl-2-thiouridine Based on Quantitative Evidence


Cell-Based Studies Requiring Intracellular Delivery of 2-Thiouridine

Researchers studying the role of tRNA wobble base modifications, RNA editing, or the immunomodulatory effects of 2-thiouridine in cell culture should prioritize 2',3',5'-Tri-O-acetyl-2-thiouridine over the parent nucleoside. The >100-fold increase in lipophilicity (LogP 0.1 vs. -1.2) [1] and the 5- to 25-fold higher DMSO solubility [2] directly translate to more efficient passive diffusion across the cell membrane and easier preparation of dosing solutions. This ensures that the active 2-thiouridine scaffold, released upon intracellular esterase-mediated deacetylation , reaches its intended intracellular targets at biologically relevant concentrations, bypassing the permeability barrier that limits the utility of the unmodified nucleoside.

Synthesis of Thiolated RNA Oligonucleotides via Phosphoramidite Chemistry

For contract research organizations (CROs) or academic core facilities synthesizing custom RNA oligonucleotides containing a 2-thiouridine modification, 2',3',5'-Tri-O-acetyl-2-thiouridine is the optimal building block. Its peracetylated ribose unit serves as a stable, pre-protected intermediate that is directly compatible with standard phosphoramidite coupling cycles [3]. This circumvents the need for labor-intensive and yield-limiting 5'-O-dimethoxytritylation and 2'-O-silylation steps that would be required if starting from 2-thiouridine, thereby reducing synthesis turnaround time and reagent costs. Post-synthesis, the acetyl groups are cleanly removed under the standard basic conditions used for oligonucleotide deprotection, yielding the desired 2-thiouridine-containing RNA [3].

Formulation of High-Concentration Stock Solutions for In Vitro Assays

When high-throughput screening or dose-response experiments demand concentrated stock solutions of a 2-thiouridine-based compound in DMSO, 2',3',5'-Tri-O-acetyl-2-thiouridine is the only practical choice. Its DMSO solubility of 250 mg/mL [2] allows for the preparation of robust, high-concentration stocks that minimize the volume of DMSO added to cell culture wells. Using 2-thiouridine, with a DMSO solubility of only 10-50 mg/mL , would limit achievable concentrations and/or introduce undesirable amounts of organic solvent that could confound cellular assay results. This practical consideration is a primary driver for procurement in pharmaceutical and biotech screening laboratories.

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